molecular formula C10H17NO4 B1442411 tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate CAS No. 1130156-23-8

tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

Cat. No. B1442411
M. Wt: 215.25 g/mol
InChI Key: QDLQOXCJAGFXNE-UHFFFAOYSA-N
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Description

“tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate” is an organic compound with the molecular formula C10H17NO4 . It is a solid substance and its CAS number is 1130156-23-8 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h8,13H,4-6H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 215.25 . The compound is sealed in dry storage at 2-8°C .

Scientific Research Applications

  • Synthesis of Substituted Compounds

    • Field : Organic Chemistry
    • Application : The compound and its derivatives substituted at the 3-position and in the allylic fragment are used in the synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates .
    • Method : The compound reacts with L-selectride in anhydrous tetrahydrofuran to give the desired products .
    • Results : The reaction yields cis isomers in quantitative yield .
  • 3-Allylation of the Compound

    • Field : Organic Chemistry
    • Application : The compound dimethylhydrazone reacts with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ (R=H, Me, Et; R’=CH2Ar) to afford the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .
    • Method : The reaction involves the use of BuLi and N,N’-dimethylpropylene urea .
    • Results : The reaction yields the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in 50–80% yields .
  • Synthesis of Diverse Piperidine Derivatives

    • Field : Organic Chemistry
    • Application : The compound dimethylhydrazone reacts with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ (R=H, Me, Et; R’=CH2Ar) to afford the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These are promising synthons for the preparation of diverse piperidine derivatives .
    • Method : The reaction involves the use of BuLi and N,N’-dimethylpropylene urea .
    • Results : The reaction yields the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in 50–80% yields .
  • Preparation of Selective Ligands

    • Field : Pharmaceutical Chemistry
    • Application : 1-Boc-4-piperidone, also known as tert-Butyl 4-oxo-1-piperidinecarboxylate, is used as a building block for the preparation of selective ligands .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Synthesis of (3 E,5 E)-3,5-bis (2,5-dimethoxybenzylidene)-1- t -butoxycarbonylpiperidin-4-one (RL197)

    • Field : Pharmaceutical Chemistry
    • Application : 1-Boc-4-piperidone, a pharma building block, may be used in the synthesis of (3 E,5 E)-3,5-bis (2,5-dimethoxybenzylidene)-1- t -butoxycarbonylpiperidin-4-one (RL197) .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Synthesis of Spirorifamycins

    • Field : Pharmaceutical Chemistry
    • Application : 1-Boc-4-piperidone may also be used in the synthesis of spirorifamycins containing a piperidine ring structure .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h8,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLQOXCJAGFXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

Synthesis routes and methods

Procedure details

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate from Example 44A (5.24 g, 20.1 mmol) was dissolved in acetone (100 mL), and p-toluene sulfonic acid (173 mg, 1.00 mmol) was added. The mixture was stirred at rt for 3 days, then filtered, and the filtrate was concentrated. The residue was dissolved in tert-butyl methyl ether and extracted with satd. aqueous sodium bicarbonate solution. The organic layer was dried over sodium sulfate, and the solvent was removed in vacuo to yield 4.67 g of an oil (64% purity, 69% yield), which was used in the next step without further purification.
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step Two
Name
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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